Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate
Description
Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate is a synthetic organic compound featuring a quinoxaline core substituted with a 4-methylpiperazinyl group at the 3-position and a cyanoacetate ester moiety at the 2-position. Structural characterization of such compounds often employs crystallographic refinement tools like SHELXL and elemental analysis .
Properties
IUPAC Name |
heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-3-4-5-6-9-16-30-23(29)18(17-24)21-22(28-14-12-27(2)13-15-28)26-20-11-8-7-10-19(20)25-21/h7-8,10-11,18H,3-6,9,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSBBJUTXQRLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
The compound’s structural uniqueness lies in its quinoxaline core, 4-methylpiperazinyl group, and heptyl ester. Below is a comparative analysis with closely related analogues:
*Molecular weights estimated using atomic masses.
†Calculated for C₂₃H₂₉N₅O₂.
‡Calculated for C₂₄H₃₁N₅O₂.
Analysis:
Core Heterocycle: The quinoxaline core (two nitrogen atoms) in the target compound differs from quinoline derivatives (one nitrogen) in .
Piperazine Substituents :
- The 4-methylpiperazinyl group in the target compound vs. the 4-ethyl variant in the analogue impacts steric bulk and electronic effects. Methyl groups reduce steric hindrance compared to ethyl, possibly improving binding affinity in sterically constrained environments.
Ester Group :
- The linear heptyl ester increases lipophilicity (logP ~5.2 estimated) compared to the branched 2-ethylbutyl ester (~logP 4.8), suggesting slower metabolic hydrolysis and prolonged half-life. Ethyl esters in are more hydrophilic, favoring rapid clearance.
Piperazine incorporation likely involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
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